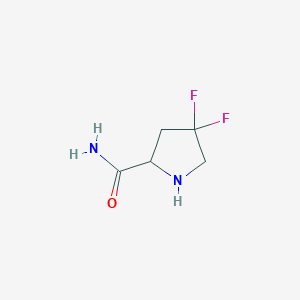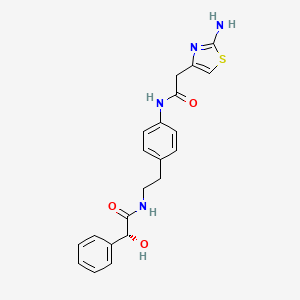
Bentazon-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bentazon-13C6 is a stable isotope-labeled compound of Bentazon, a widely used herbicide. The compound is labeled with carbon-13 isotopes, which makes it useful in various scientific research applications, particularly in environmental and agricultural studies. Bentazon itself is known for its selective post-emergence control of broadleaf weeds in crops such as maize, beans, and soybeans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bentazon-13C6 involves the incorporation of carbon-13 isotopes into the Bentazon molecule. This process typically requires specialized equipment and reagents to ensure the isotopic enrichment and purity of the final product. The synthetic route generally follows the same steps as the synthesis of Bentazon but with the use of carbon-13 labeled precursors .
Industrial Production Methods
Industrial production of this compound is carried out by companies specializing in stable isotope-labeled compounds. These companies use advanced techniques to achieve high isotopic enrichment and purity. The production process involves multiple steps, including the synthesis of labeled precursors, chemical reactions to form the final product, and purification to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Bentazon-13C6 undergoes various chemical reactions, including:
Oxidation: Bentazon can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert Bentazon into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the Bentazon molecule with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of Bentazon .
Aplicaciones Científicas De Investigación
Bentazon-13C6 has a wide range of scientific research applications, including:
Environmental Studies: Used to trace the fate and transport of Bentazon in the environment, particularly in soil and water systems.
Agricultural Research: Helps in studying the uptake, distribution, and metabolism of Bentazon in plants.
Analytical Chemistry: Serves as an internal standard in mass spectrometry and other analytical techniques to quantify Bentazon in various samples.
Toxicology: Used to investigate the toxicological effects of Bentazon on different organisms
Mecanismo De Acción
The mechanism of action of Bentazon-13C6 is similar to that of Bentazon. It inhibits electron transport in the photosynthetic apparatus of plant cells by competing with quinone B for the binding site in photosystem II. This disruption in electron transport leads to the accumulation of reactive oxygen species, causing cellular damage and ultimately leading to the death of the target weeds .
Comparación Con Compuestos Similares
Similar Compounds
- 3-ethyl-2,1,3-benzothiadiazin-4-one 2,2-dioxide
- 2H-1,2,6-thiadiazine-3,5(4H,6H)-dione
- 2,4-diphenyl-1,1-dioxide
Uniqueness
Bentazon-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This isotopic labeling provides a significant advantage over non-labeled compounds, making this compound a valuable tool in scientific studies .
Propiedades
Fórmula molecular |
C10H12N2O3S |
|---|---|
Peso molecular |
246.24 g/mol |
Nombre IUPAC |
2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one |
InChI |
InChI=1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3/i3+1,4+1,5+1,6+1,8+1,9+1 |
Clave InChI |
ZOMSMJKLGFBRBS-CICUYXHZSA-N |
SMILES isomérico |
CC(C)N1C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2NS1(=O)=O |
SMILES canónico |
CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


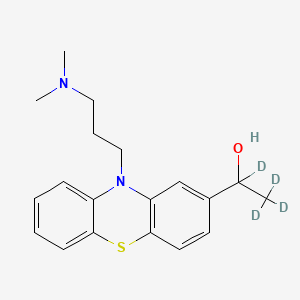
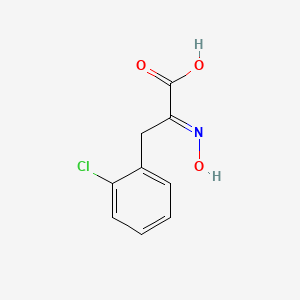
![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine](/img/structure/B15293825.png)

![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid](/img/structure/B15293830.png)
![(R)-1-(4-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15293831.png)
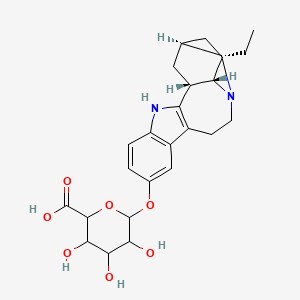
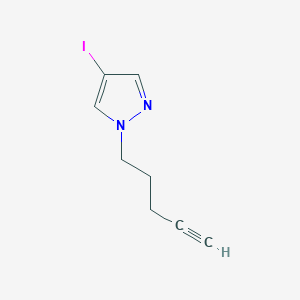
![(2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B15293844.png)
![9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15293850.png)


